molecular formula C15H10ClFO3 B1420377 6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine CAS No. 1096971-21-9

6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1420377
CAS No.: 1096971-21-9
M. Wt: 292.69 g/mol
InChI Key: TYMWKIKGDSHQRS-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine is a synthetic organic compound characterized by the presence of a benzodioxine ring fused with a benzoyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoyl chloride and 2,3-dihydro-1,4-benzodioxine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloro-6-fluorobenzoyl chloride is added dropwise to a solution of 2,3-dihydro-1,4-benzodioxine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzoyl group or the benzodioxine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzodioxine derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced benzodioxine derivatives.

Scientific Research Applications

6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity. The benzodioxine ring may also contribute to its overall biological activity by facilitating interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzoyl chloride: A precursor in the synthesis of the target compound.

    2-Chloro-6-fluorobenzyl chloride: Another related compound with similar reactivity.

    2-Chloro-6-fluorobenzaldehyde: An intermediate in various synthetic pathways.

Uniqueness

6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine is unique due to the combination of its benzodioxine ring and the 2-chloro-6-fluorobenzoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO3/c16-10-2-1-3-11(17)14(10)15(18)9-4-5-12-13(8-9)20-7-6-19-12/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMWKIKGDSHQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine
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6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine
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6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine
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6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine
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6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine
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6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine

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